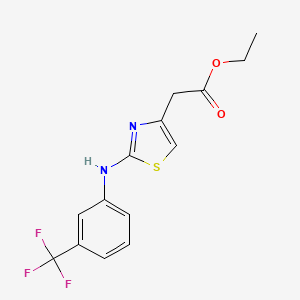

Ethyl 2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetate

Description

Ethyl 2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetate is a thiazole-based compound featuring a trifluoromethyl-substituted anilino group at the 2-position of the thiazole ring and an ethyl acetate moiety at the 4-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this scaffold relevant in medicinal chemistry for drug discovery, particularly in anticancer and antimicrobial agent development . Its synthesis typically involves condensation reactions between thioamide precursors and α-haloesters, as exemplified in and .

Properties

IUPAC Name |

ethyl 2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O2S/c1-2-21-12(20)7-11-8-22-13(19-11)18-10-5-3-4-9(6-10)14(15,16)17/h3-6,8H,2,7H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZJCWFGSWMRGPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions. This reaction forms the thiazole ring structure.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Coupling with Ethyl Acetate: The final step involves the coupling of the thiazole derivative with ethyl acetate under acidic or basic conditions to form the desired compound.

Chemical Reactions Analysis

Ethyl 2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.

Scientific Research Applications

Ethyl 2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetate has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular pathways.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development. Its unique chemical structure makes it a candidate for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways within biological systems. The thiazole ring and trifluoromethyl group contribute to its ability to bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. For example, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent groups on the phenyl ring, thiazole core modifications, or ester functionalities. Below is a detailed comparison:

Substituent Variations on the Phenyl Ring

- Compound 10d : Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate

- Compound 10e : Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate

- Compound 10f : Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate

Key Observations :

Thiazole Core Modifications

Key Observations :

Ester Group Variations

Biological Activity

Ethyl 2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetate is a synthetic compound belonging to the thiazole derivative class, notable for its diverse biological activities. The compound's unique structure, featuring a trifluoromethyl group and a thiazole ring, contributes to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with biological targets.

The mechanism of action involves interactions with specific enzymes, receptors, and proteins, modulating their activity. The thiazole ring and trifluoromethyl group are critical for binding affinity, influencing various biochemical pathways. For instance, the compound may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

Studies have demonstrated that compounds containing thiazole rings possess anticancer activity. For example, structural activity relationship (SAR) analyses indicate that modifications on the phenyl ring can enhance cytotoxicity against cancer cell lines. This compound's mechanism likely involves apoptosis induction in cancer cells through enzyme inhibition .

Anticonvulsant Effects

Thiazole derivatives have been explored for their anticonvulsant properties. Similar compounds have shown promising results in reducing seizure activity in animal models. The specific role of this compound in this context warrants further investigation but suggests potential therapeutic applications in epilepsy treatment.

Research Findings and Case Studies

Several studies have investigated the biological activities of thiazole derivatives:

Q & A

Q. Q1. What are the optimal synthetic routes for Ethyl 2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetate, and how can purity be ensured?

Methodological Answer: The synthesis typically involves a multi-step approach:

Thiazole Ring Formation : Cyclocondensation of 3-(trifluoromethyl)phenylthiourea with ethyl 4-bromoacetoacetate under reflux in ethanol (60–80°C, 1–3 hours) to form the thiazole core .

Acetylation : Introduction of the acetate group via nucleophilic substitution or esterification, monitored by TLC.

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization improve purity (>95% by HPLC).

Validation : NMR (¹H/¹³C), IR, and mass spectrometry confirm structure and purity .

Structural Characterization

Q. Q2. Which advanced techniques are critical for resolving the compound’s 3D conformation and electronic properties?

Methodological Answer:

- X-ray Crystallography : Determines crystal packing and bond angles (e.g., dihedral angles between thiazole and trifluoromethylphenyl groups) .

- DFT Calculations : Predicts electron density maps, HOMO-LUMO gaps, and electrostatic potential surfaces to explain reactivity .

- Solid-State NMR : Resolves dynamic behavior in crystalline vs. amorphous forms .

Biological Activity Screening

Q. Q3. How can researchers design assays to evaluate this compound’s antifungal or anticancer potential?

Methodological Answer:

- Antifungal Assays : Use Candida albicans or Aspergillus fumigatus in microdilution broth (MIC determination) .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Target Identification : Competitive binding assays (e.g., fluorescence polarization) to identify interactions with enzymes like cytochrome P450 or kinases .

Advanced Mechanistic Studies

Q. Q4. What computational strategies elucidate its mechanism of action against biological targets?

Methodological Answer:

- Molecular Docking (AutoDock/Vina) : Predict binding affinities to proteins (e.g., EGFR kinase) by analyzing hydrogen bonds with the thiazole NH and trifluoromethyl group .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

- SAR Analysis : Compare derivatives with modified trifluoromethyl or thiazole substituents to identify critical pharmacophores .

Addressing Data Contradictions

Q. Q5. How should researchers resolve discrepancies in biological activity data across studies?

Methodological Answer:

- Control Standardization : Ensure consistent cell lines, culture conditions, and assay protocols.

- Metabolite Profiling : Use LC-MS to check for degradation products that may alter activity .

- Statistical Validation : Apply ANOVA or Bayesian modeling to assess reproducibility across replicates .

Scale-Up Challenges

Q. Q6. What are the key considerations for scaling synthesis while maintaining yield and purity?

Methodological Answer:

- Solvent Optimization : Replace ethanol with 2-MeTHF (greener, higher boiling point) to improve reflux efficiency .

- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer for thiazole formation steps .

- In-line Analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real time .

Comparative SAR Studies

Q. Q7. How does the trifluoromethyl group influence activity compared to halogenated analogs?

Methodological Answer:

- Electron-Withdrawing Effects : Trifluoromethyl enhances metabolic stability and binding via hydrophobic interactions vs. chloro/fluoro analogs .

- Data Table :

| Derivative | Substituent | IC₅₀ (μM, HeLa) | LogP |

|---|---|---|---|

| Target Compound | CF₃ | 12.3 ± 1.2 | 2.8 |

| 4-Chlorophenyl Analog | Cl | 25.7 ± 2.1 | 3.1 |

| 3-Fluorophenyl Analog | F | 18.9 ± 1.5 | 2.5 |

Data adapted from cytotoxicity studies

Stability and Degradation

Q. Q8. What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 1.2–7.4) and analyze degradation by UPLC-MS .

- Light/Thermal Stress : Expose to 40°C/75% RH or UV light (ICH Q1B guidelines) .

- Metabolic Stability : Liver microsome assays (e.g., human CYP3A4) quantify half-life .

Toxicity and Selectivity

Q. Q9. How can researchers balance efficacy with off-target toxicity?

Methodological Answer:

- Selectivity Index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells). Target SI >10 .

- hERG Assays : Patch-clamp studies predict cardiac toxicity risks .

- Transcriptomics : RNA-seq identifies off-target pathways (e.g., NF-κB) .

Computational Optimization

Q. Q10. Which in silico tools predict improved derivatives with higher potency?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.